Cas no 1361904-95-1 (3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)

3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H2F3N3O3/c8-7(9,10)16-5-2-1-4(3-11)6(12-5)13(14)15/h1-2H
- InChIKey: UHAZVYGJRLUGGN-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C#N)=C([N+](=O)[O-])N=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 318
- XLogP3: 2.2
- トポロジー分子極性表面積: 91.7
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002435-500mg |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 500mg |
$989.80 | 2022-04-02 | |
Alichem | A026002435-250mg |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 250mg |
$714.00 | 2022-04-02 | |
Alichem | A026002435-1g |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine |
1361904-95-1 | 97% | 1g |
$1,848.00 | 2022-04-02 |
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine: An Overview of Its Properties and Applications
3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1361904-95-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, a nitro group, and a trifluoromethoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various applications.
The chemical structure of 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine is defined by its aromatic pyridine ring, which is substituted with a cyano group at the 3-position, a nitro group at the 2-position, and a trifluoromethoxy group at the 6-position. These functional groups contribute to the compound's unique electronic and steric properties, making it an interesting subject for both academic research and industrial applications.
In recent years, the study of 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine has been driven by its potential as a lead compound in drug discovery. The presence of the cyano and nitro groups imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. Additionally, the trifluoromethoxy substituent enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
One of the key areas of research involving 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine is its potential as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound can effectively inhibit certain kinases, which are important targets in cancer therapy. The ability to modulate kinase activity makes 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine a promising lead for developing novel anticancer agents.
Beyond its potential in cancer therapy, 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine has also been explored for its anti-inflammatory properties. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This property suggests that 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine could be developed into therapeutic agents for treating inflammatory diseases.
The synthesis of 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine has been extensively studied to optimize its production for large-scale applications. Various synthetic routes have been reported, including multi-step processes involving nitration, cyanylation, and trifluoromethylation reactions. These methods aim to improve yield and purity while minimizing environmental impact and cost.
In addition to its therapeutic potential, 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine has found applications in other areas such as agrochemicals and materials science. Its unique electronic properties make it suitable for use in the development of new pesticides and functional materials with enhanced performance characteristics.
The safety profile of 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have evaluated its toxicity and pharmacokinetic properties to ensure that it meets safety standards for human use. These studies have shown that while the compound exhibits potent biological activity, it also demonstrates acceptable safety margins when used within therapeutic doses.
To further advance the understanding and application of 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine, ongoing research is focused on optimizing its structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding interactions with target proteins and guide rational drug design.
In conclusion, 3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1361904-95-1) is a multifaceted compound with significant potential in various fields. Its unique chemical structure endows it with diverse biological activities that make it an attractive candidate for drug discovery and development. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing medical treatments and technological innovations.
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